N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the azetidine ring and the triazole moiety further enhances its chemical versatility and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the triazole moiety through a cycloaddition reaction. The final product is obtained after purification and characterization using techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]-3-azetidinyl]-N,1,3,5-tetramethyl-4-pyrazolesulfonamide
- N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide
Uniqueness
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural features, including the benzoxazole, azetidine, and triazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-21-8-14(18-20-21)16(24)22(2)11-6-23(7-11)9-13-12-5-10(17)3-4-15(12)25-19-13/h3-5,8,11H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKKXGYDTXCQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(C)C2CN(C2)CC3=NOC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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